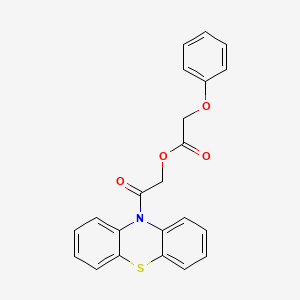
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate: is a chemical compound with the following properties:
Molecular Formula: CHNOS
Molecular Weight: 494.561 Da
ChemSpider ID: 2545712
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the reaction of acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime with benzoyl chloride . The reaction proceeds via an acylation process, resulting in the formation of the desired compound.
Reaction Conditions:Reagents: Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime, benzoyl chloride
Solvent: Organic solvent (e.g., dichloromethane)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods: Industrial-scale production typically involves optimization of the synthetic route, purification steps, and quality control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Acylation: The key reaction in the synthesis involves the acylation of the oxime group.
Esterification: The compound contains an ester functional group.
Benzoyl Chloride: Used for acylation.
Organic Solvents: Provide a suitable reaction medium.
Major Products: The major product is 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate .
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent and requires further research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, the uniqueness of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate lies in its specific structure and functional groups.
Similar Compounds:
- 10- (2-Methyl-allyl)-10H-phenothiazine
- 2-Chloro-10- (2-cyanoethyl)-10H-phenothiazine
- 10-benzoyl-10H-phenothiazine
Remember that further research and characterization are essential for a comprehensive understanding of this compound’s properties and applications
Properties
Molecular Formula |
C22H17NO4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-phenoxyacetate |
InChI |
InChI=1S/C22H17NO4S/c24-21(14-27-22(25)15-26-16-8-2-1-3-9-16)23-17-10-4-6-12-19(17)28-20-13-7-5-11-18(20)23/h1-13H,14-15H2 |
InChI Key |
DNQFORNIPSGABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10885585.png)
![2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10885594.png)
![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)
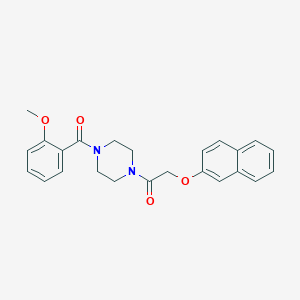
![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
![1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885616.png)
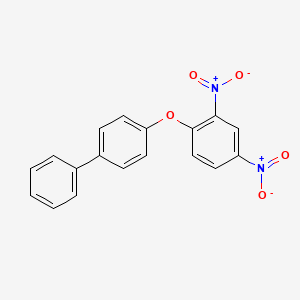
![3,6-dimethyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885620.png)
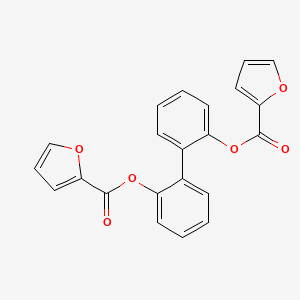
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885634.png)

![N-(2-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885640.png)
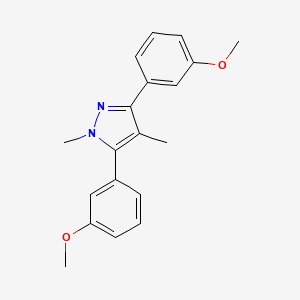
![1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10885652.png)
